molecular formula C13H9FO2 B1304070 4-(4-Fluorophenyl)benzoic acid CAS No. 5731-10-2

4-(4-Fluorophenyl)benzoic acid

Cat. No. B1304070
Key on ui cas rn: 5731-10-2
M. Wt: 216.21 g/mol
InChI Key: LXWNTLBMNCXRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544690B2

Procedure details

To a solution of 4-bromobenzoic acid (5 g, 0.025 mol) in THF (150 mL) under an atmosphere of argon were added tetrakis(triphenylphosphine) palladium(0) (862 mg, 0.75 mmol), 2 M aqueous Na2CO3 (30 mL), and a solution 4-fluorophenyboronic acid (3.48 g, 0.025 mol) in a minimal amount of ethanol (˜10 mL). The resulting reaction mixture was stirred at reflux under an argon atmosphere for overnight. The reaction mixture was cooled to ambient temperature and acidified with addition of 1 M HCl aqueous. The aqueous layer was extracted with Et2O (three times). The organic layers were combined, dried over MgSO4, filtered and concentrated. The resulting precipitate was crystallized in Et2O and hexane to give 4′-fluoro-biphenyl-4-carboxylic acid (4.4 g, 0.020 mol, 82%) as a white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
862 mg
Type
catalyst
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.C([O-])([O-])=O.[Na+].[Na+].[F:17][C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][CH:19]=1.Cl>C1COCC1.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CCCCCC.C(O)C>[F:17][C:18]1[CH:23]=[CH:22][C:21]([C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)=[CH:20][CH:19]=1 |f:1.2.3,7.8.9.10.11|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
30 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
862 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
3.48 g
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an argon atmosphere for overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (three times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was crystallized in Et2O

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.02 mol
AMOUNT: MASS 4.4 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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